molecular formula C7H6N2O2S B2691194 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid CAS No. 1368183-24-7

1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid

Cat. No.: B2691194
CAS No.: 1368183-24-7
M. Wt: 182.2
InChI Key: WTULXUJDPPZFDV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of a thiophene derivative with a hydrazine derivative under acidic or basic conditions.

    Methylation: The next step involves the methylation of the pyrazole nitrogen. This can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a tool compound in biological studies to understand its interaction with various biomolecules and its effects on cellular pathways.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.

    Modulating Receptors: Binding to and modulating the activity of cellular receptors.

    Interfering with DNA/RNA: Interacting with genetic material to inhibit replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid: Similar structure with a phenyl group instead of a hydrogen at the 3-position.

    1-Methyl-3-trifluoromethyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid: Contains a trifluoromethyl group at the 3-position, which can significantly alter its chemical properties and biological activity.

Uniqueness

1-Methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the pyrazole nitrogen and the carboxylic acid group on the thiophene ring provides a distinct set of chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-9-6-4(3-8-9)2-5(12-6)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTULXUJDPPZFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368183-24-7
Record name 1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
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